molecular formula C11H15N3O3 B2835940 N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide CAS No. 1355640-78-6

N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide

Cat. No.: B2835940
CAS No.: 1355640-78-6
M. Wt: 237.259
InChI Key: PXYQHKVILYESAI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanomethyl group, a dioxopyrrolidinyl moiety, and an ethylpropanamide backbone, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the dioxopyrrolidinyl intermediate, which is then reacted with cyanomethyl and ethylpropanamide groups under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of biochemical processes in cells.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Shares the dioxopyrrolidinyl moiety but differs in the acetamide group.

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group instead of the cyanomethyl group.

Uniqueness

N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(cyanomethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-13(8-6-12)9(15)5-7-14-10(16)3-4-11(14)17/h2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYQHKVILYESAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CCN1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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